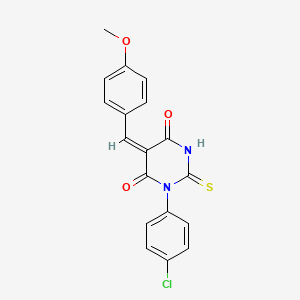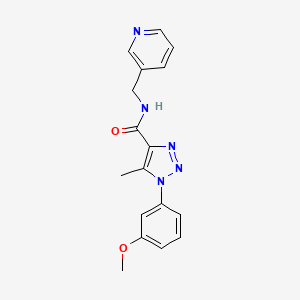
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, also known as AMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been investigated for its potential use as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This is thought to be due to the ability of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane to bind to DNA and cause DNA damage, leading to cell death.
Biochemical and Physiological Effects
1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane in lab experiments is its ability to selectively target cancer cells, making it a potentially effective cancer therapy. However, one limitation of using 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is its potential toxicity, which requires careful consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a fluorescent probe in biological imaging, and the exploration of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane and its potential side effects.
In conclusion, 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane is a promising chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane involves the reaction of 9-bromomethylanthracene with 4-methyl-1,4-diazepane in the presence of a base. This reaction results in the formation of 1-(9-anthrylmethyl)-4-methyl-1,4-diazepane, which can be purified using various techniques, such as chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-22-11-6-12-23(14-13-22)16-21-19-9-4-2-7-17(19)15-18-8-3-5-10-20(18)21/h2-5,7-10,15H,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAFEHZBVNHDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)



![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)